![molecular formula C7H11ClF3N B13486158 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride is a fluorinated bicyclic compound that has garnered interest due to its unique structural properties and potential applications in medicinal chemistry. This compound is a derivative of azabicyclohexane, featuring a trifluoromethyl group that enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride typically involves the iodocyclization of fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes. For amino derivatives, the reaction is accompanied by carboxylation and further cyclization . The key steps include:
Iodocyclization: This step involves the formation of the bicyclic structure through the reaction of fluorinated methylenecyclobutanes with iodine.
Carboxylation and Cyclization: For amino derivatives, carboxylation occurs, followed by cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing new drugs due to its stability and biological activity.
Biological Studies: The compound is used in studying the effects of fluorinated bicyclic structures on biological systems.
Industrial Applications: It is employed in the synthesis of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Di-/Trifluoromethyl-2-heterabicyclo[2.1.1]hexanes: These compounds are similar in structure and also feature fluorinated bicyclic systems.
Fluorinated Phenyl Isosteres: These compounds share similar fluorinated groups and are used in medicinal chemistry.
Uniqueness
4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride is unique due to its specific combination of a trifluoromethyl group and an azabicyclohexane structure. This combination provides enhanced stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H11ClF3N |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
4-methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c1-5-2-6(3-5,11-4-5)7(8,9)10;/h11H,2-4H2,1H3;1H |
InChI Key |
XMODVLANOCETNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(NC2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


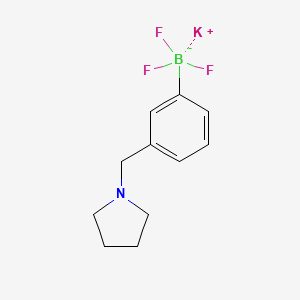
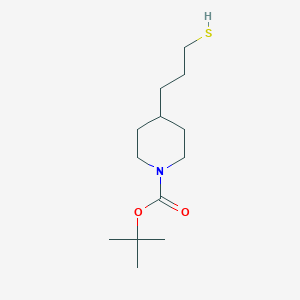
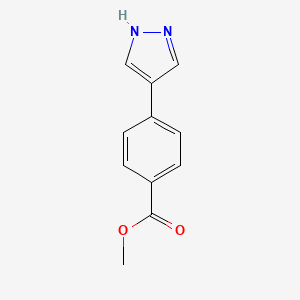
![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)
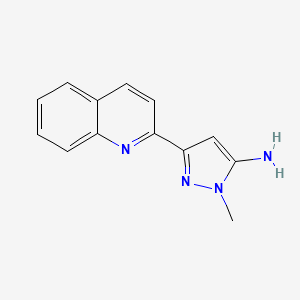

![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
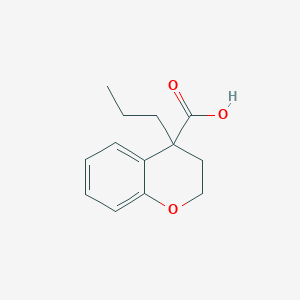
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
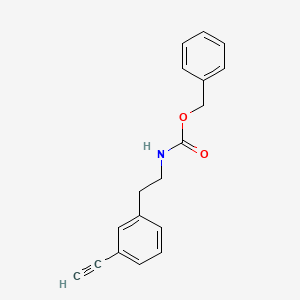
![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
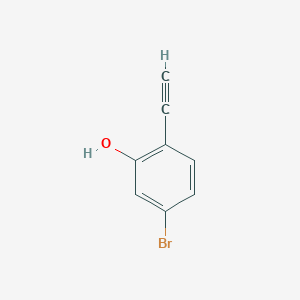
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)

